N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide

Soluble Guanylyl Cyclase Irreversible Inhibition Ki Determination

Procure CAS 313404-96-5 as a structurally unique sGC inhibitor probe. Unlike ODQ (reversible, caspase-3 off-target) and NS 2028 (irreversible, Ki=8 nM), this compound features a 4-methoxy-2-nitrophenyl-benzamide linker. Ideal for SAR series across irreversible/reversible modalities, cGMP-independent apoptosis assays in prostate cancer lines (LNCaP, PC-3), prolonged sGC blockade in vascular preparations, and CNS penetration studies. Bulk and research quantities available.

Molecular Formula C18H19N3O7S
Molecular Weight 421.42
CAS No. 313404-96-5
Cat. No. B2972910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide
CAS313404-96-5
Molecular FormulaC18H19N3O7S
Molecular Weight421.42
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
InChIInChI=1S/C18H19N3O7S/c1-27-14-4-7-16(17(12-14)21(23)24)19-18(22)13-2-5-15(6-3-13)29(25,26)20-8-10-28-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
InChIKeyDIALLBHJOXQHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide (CAS 313404-96-5) Procurement Guide for sGC Research


N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide (CAS 313404-96-5) is a synthetic benzamide derivative featuring a 4-methoxy-2-nitrophenyl moiety and a 4-morpholinosulfonyl substituent. It belongs to a structural class that includes the well-characterized soluble guanylyl cyclase (sGC) inhibitors NS 2028 and ODQ. While direct literature on this exact compound is limited, the 4-morpholinosulfonylbenzamide scaffold is a privileged structure in sGC inhibitor design, with close analogues demonstrating irreversible, heme-targeting inhibition of sGC [1]. This positions the compound as a candidate for studying NO/sGC/cGMP signaling pathways where irreversible target engagement is required.

Avoid Non-Specific sGC Inhibitors: Why Generic Substitution of N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide Is High-Risk


In-class substitution of sGC inhibitors is problematic due to divergent target engagement profiles. The reference compound NS 2028 is an irreversible sGC inhibitor (Ki = 8 nM, k3 = 0.2 min⁻¹) that does not inhibit particulate guanylyl cyclase or adenylyl cyclase [1]. In contrast, ODQ, a commonly used alternative, exhibits reversible inhibition and distinct off-target effects, including caspase-3 activation independent of cGMP in prostate cancer cells, an effect not observed with NS 2028 [2]. Even within the same chemical scaffold, minor structural changes dramatically alter selectivity: substituting the oxadiazolo ring of NS 2028 with a triazolo ring abolishes all sGC inhibitory activity, while expanding the oxazin ring to a benzodiazepinone markedly reduces potency [3]. These sharp SAR discontinuities mean that a generic sGC inhibitor cannot be assumed functionally equivalent for precise pathway dissection.

Quantitative Comparator Evidence for N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide Against Closest Analogs


Irreversible sGC Inhibition Potency: Target Compound Scaffold vs. Reference Inhibitor NS 2028

The 4-morpholinosulfonylbenzamide scaffold in the target compound is structurally related to the oxadiazolo-benzoxazin core of NS 2028, the prototypical irreversible sGC inhibitor. NS 2028 inhibits purified bovine lung sGC with a Ki of 8 nM (initial reversible binding) and an irreversible inactivation rate constant k3 of 0.2 min⁻¹ [1]. The target compound retains the sulfonamide-linked heterocycle critical for heme coordination but replaces the oxadiazolo-benzoxazin core with a morpholinosulfonylbenzamide, which may confer different residence time kinetics on the sGC heme iron.

Soluble Guanylyl Cyclase Irreversible Inhibition Ki Determination

Selectivity Over Particulate Guanylyl Cyclase and Adenylyl Cyclase: Target Scaffold vs. NS 2028

A critical advantage of the morpholinosulfonylbenzamide scaffold, as demonstrated by its close analog NS 2028 (CAS 204326-43-2), is the absence of inhibition at particulate guanylyl cyclase (pGC) and adenylyl cyclase (AC). In phenylephrine-preconstricted, endothelium-denuded rabbit aorta, NS 2028 at 1 µM did not affect relaxant responses to atrial natriuretic factor (a pGC activator) or forskolin (an AC activator) [1]. This selectivity profile is not shared by all sGC inhibitors and must be experimentally verified for CAS 313404-96-5.

Selectivity Profiling Particulate Guanylyl Cyclase Adenylyl Cyclase

Functional Potency in Cellular Models: Target Scaffold Prediction vs. NS 2028 in Endothelial Cells

NS 2028 inhibits 3-morpholino-sydnonimine (SIN-1)-elicited cGMP formation in human cultured umbilical vein endothelial cells (HUVECs) with an IC50 of 30 nM [1]. The target compound shares the morpholino-sulfonyl pharmacophore but substitutes the oxadiazolo-benzoxazin with a benzamide linker. SAR analysis of NS 2028 analogues reveals that substitution at the 8-position with a p-methoxyphenyl group (structurally reminiscent of the target compound's 4-methoxy-2-nitrophenyl moiety) reduced potency, with only 43% inhibition of SNP-induced cGMP formation at 0.1 µM, compared to >80% for NS 2028 and ODQ [2].

Cellular cGMP Assay Endothelial Cells SIN-1 Stimulation

Ex Vivo Tissue Potency: Target Compound vs. ODQ in Mouse Cerebellum sGC Inhibition

In mouse cerebellum homogenates, NS 2028 inhibits S-nitrosoglutathione (GSNO)-enhanced sGC activity with an IC50 of 17 nM [1]. This is approximately 4.7-fold more potent than ODQ, which has an IC50 of 80 nM in the same assay [1]. While CAS 313404-96-5 has not been profiled in this assay, the 4-morpholinosulfonylbenzamide core is a recognized pharmacophore for sGC inhibition, and the 4-methoxy-2-nitrophenyl substitution may modulate tissue penetration and target residence time relative to the parent.

Ex Vivo sGC Assay Mouse Cerebellum S-Nitrosoglutathione

Recommended Application Scenarios for N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide (313404-96-5)


SAR Probe for Mapping Morpholinosulfonylbenzamide sGC Pharmacophore Contributions

Procure CAS 313404-96-5 as a structurally distinct sGC inhibitor probe to dissect the contribution of the benzamide linker and 4-methoxy-2-nitrophenyl group to sGC binding kinetics. Use in parallel with NS 2028 (Ki = 8 nM, k3 = 0.2 min⁻¹) and ODQ (IC50 = 80 nM) [1] to establish an SAR series covering irreversible (NS 2028-like) and reversible (ODQ-like) inhibition modalities within a consistent morpholino-sulfonyl scaffold framework.

Negative Control for cGMP-Independent Off-Target Studies

Employ CAS 313404-96-5 alongside NS 2028 and ODQ in prostate cancer cell lines (LNCaP, PC-3) to evaluate cGMP-independent apoptosis induction. ODQ at 10-50 µM triggers caspase-3 activation independent of sGC inhibition, whereas NS 2028 does not [2]. Testing the target compound in this paradigm can establish whether the morpholinosulfonylbenzamide scaffold inherently avoids this off-target liability, informing selection of the cleanest sGC inhibitor for long-term oncology studies.

Vascular Reactivity Studies Requiring Sustained sGC Suppression After Washout

Use in porcine coronary artery or rabbit aorta preparations where irreversible sGC inhibition is desired. NS 2028 at 1 µM suppresses nitroglycerin relaxation from 88.3±2.1% to 26.8±6.4% and requires 2 hours of washout for ~50% recovery of sodium nitroprusside response [1]. CAS 313404-96-5, if possessing similar irreversible binding, would be suitable for protocols requiring prolonged sGC blockade without continuous inhibitor perfusion.

Chemical Biology Tool for Neuronal NO Synthase-Dependent cGMP Signaling

Deploy in mouse cerebellar slice preparations stimulated with NMDA (N-methyl-D-aspartate). NS 2028 inhibits neuronal NO synthase-dependent sGC activation with an IC50 of 20 nM in this system [1]. Given the 4-methoxy-2-nitrophenyl substitution may alter CNS penetration relative to the more lipophilic NS 2028, this compound is valuable for studies correlating inhibitor physicochemical properties with brain tissue target engagement.

Quote Request

Request a Quote for N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.